8-fluoro-4-isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a synthetic compound with significant potential in various scientific applications. Its molecular formula is and it has a molecular weight of approximately 321.2 g/mol. The compound is characterized by its unique structural features, including a fluorine atom and a dioxaborolane moiety, which contribute to its chemical reactivity and potential utility in medicinal chemistry.
The synthesis of 8-fluoro-4-isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves several steps:
Technical details regarding reaction conditions (temperature, solvent choice) and purification methods (chromatography) are critical for optimizing yield and purity .
The molecular structure of 8-fluoro-4-isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine can be represented using various structural formulas:
InChI=1S/C17H25BFNO3/c1-11(2)20-7-8-21-15-13(19)9-12(10-14(15)20)18-22-16(3,4)17(5,6)23-18/h9-11H,7-8H2,1-6H3
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)OCCN3C(C)C
These representations highlight the compound's complex architecture with distinct functional groups that influence its reactivity and interactions.
The compound is expected to undergo various chemical reactions typical for heterocycles containing boron and nitrogen. Key reactions may include:
These reactions are essential for modifying the compound for various applications in medicinal chemistry and materials science .
The mechanism of action for compounds like 8-fluoro-4-isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine often involves interactions at the molecular level with biological targets:
Data on specific target interactions would enhance understanding but requires experimental validation through biochemical assays .
The physical properties of 8-fluoro-4-isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine include:
Key chemical properties include:
Relevant data such as solubility in different solvents and reactivity with common reagents are crucial for practical applications in laboratories .
This compound has several potential applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: